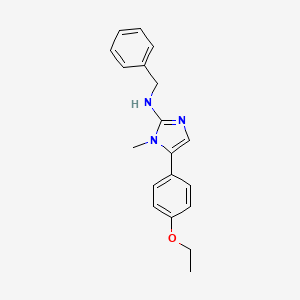![molecular formula C20H21N5O6 B11568302 (3E)-N-(3,5-dimethylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B11568302.png)
(3E)-N-(3,5-dimethylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-(3,5-ジメチルフェニル)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}ブタンアミドは、ヒドラゾン結合と複数の芳香環を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件: (3E)-N-(3,5-ジメチルフェニル)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}ブタンアミドの合成は、通常、以下の手順を伴います。
ヒドラゾン結合の形成: 酸性または中性条件下で、2,4-ジニトロフェニルヒドラジンと適切なカルボニル化合物(アルデヒドやケトンなど)との反応により、ヒドラゾン中間体を形成します。
アシル化反応: ヒドラゾン中間体は、ピリジンまたはトリエチルアミンなどの塩基の存在下で、3,5-ジメチルフェニルアセチルクロリドを用いてアシル化され、最終生成物が得られます。
工業生産方法: この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、自動反応器、連続フローシステム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
反応の種類:
酸化: この化合物は酸化反応を受けやすく、特にヒドラゾン結合で酸化が起こり、対応する酸化物が生成されます。
還元: ニトロ基をアミンに還元するには、触媒(例:炭素担持パラジウム)の存在下で水素ガスなどの還元剤を使用できます。
置換: 芳香環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 炭素担持パラジウム(Pd/C)または水素化ホウ素ナトリウム(NaBH4)を用いた水素ガス(H2)。
置換: 硝酸(HNO3)と硫酸(H2SO4)によるニトロ化、硫酸(H2SO4)によるスルホン化、ルイス酸触媒の存在下でのハロゲン(Cl2、Br2)によるハロゲン化。
主要な生成物:
酸化: 対応する酸化物またはキノンの生成。
還元: ニトロ基からアミンが生成されます。
置換: ニトロ化、スルホニル化、またはハロゲン化誘導体の生成。
化学:
複雑な分子の合成: この化合物は、より複雑な有機分子の合成における中間体として使用できます。
触媒作用: 特に遷移金属触媒プロセスにおいて、触媒反応における配位子として役立つ可能性があります。
生物学および医学:
薬理学的試験: この化合物の構造は、潜在的な生物活性を示唆しており、薬剤または治療剤としての有効性を評価するための薬理学的試験の候補となっています。
生化学的プローブ: 酵素相互作用や代謝経路を研究するための生化学的プローブとして使用できます。
産業:
材料科学: この化合物のユニークな構造は、新しいポリマーやナノマテリアルの開発など、材料科学における用途に適している可能性があります。
染料および顔料工業: 芳香環とニトロ基は、染料や顔料の前駆体として使用できる可能性を示唆しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenylamine with 2,4-dinitrophenylacetic acid to form an intermediate, which is then reacted with butanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity. It is also employed in the development of new synthetic methodologies and catalysts.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and receptors, making it useful in studying enzyme kinetics and receptor-ligand interactions.
Medicine
In medicine, (3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is explored for its potential therapeutic applications. It is studied for its anti-inflammatory, antimicrobial, and anticancer properties, with ongoing research aimed at understanding its mechanism of action and optimizing its efficacy.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
作用機序
(3E)-N-(3,5-ジメチルフェニル)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}ブタンアミドの作用機序は、その特定の用途によって異なります。薬理学的文脈では、酵素、受容体、または核酸などの分子標的に作用し、生物学的経路の調節につながる可能性があります。ヒドラゾン結合と芳香環は、活性部位への結合または細胞成分との相互作用を促進する可能性があります。
類似の化合物:
(3E)-N-(3,5-ジメチルフェニル)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}プロパンアミド: ブタンアミドではなく、プロパンアミド基を持つ類似の構造。
(3E)-N-(3,5-ジメチルフェニル)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}ペンタンアミド: ブタンアミドではなく、ペンタンアミド基を持つ類似の構造。
独自性:
ヒドラゾン結合: ヒドラゾン結合の存在は、この化合物を他の化合物と区別する重要な特徴です。
芳香環:
類似化合物との比較
Similar Compounds
- **(3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE shares similarities with other aromatic amides and nitro compounds, such as:
- N-(3,5-Dimethylphenyl)-2-nitrobenzamide
- N-(3,5-Dimethylphenyl)-4-nitrobenzamide
- N-(3,5-Dimethylphenyl)-3-nitrobenzamide
Uniqueness
The uniqueness of (3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H21N5O6 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
(3E)-N-(3,5-dimethylphenyl)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C20H21N5O6/c1-12-6-13(2)8-16(7-12)21-19(26)9-14(3)22-23-20(27)10-15-4-5-17(24(28)29)11-18(15)25(30)31/h4-8,11H,9-10H2,1-3H3,(H,21,26)(H,23,27)/b22-14+ |
InChIキー |
UJQYWBUZVUERFH-HYARGMPZSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)NC(=O)C/C(=N/NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl-(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-amine](/img/structure/B11568222.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11568229.png)
![2-(4-Bromobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11568239.png)

![2-amino-6-[2-(dimethylamino)ethyl]-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11568245.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11568247.png)
![methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11568252.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide](/img/structure/B11568266.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568273.png)
![5-(4-bromophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine](/img/structure/B11568276.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11568284.png)
![1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568299.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11568303.png)
![N-(3,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568306.png)
